Mycophenolate Morpholinoethyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

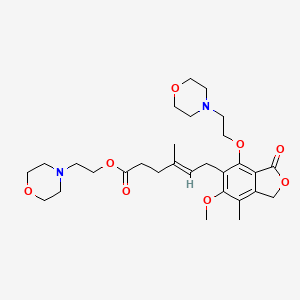

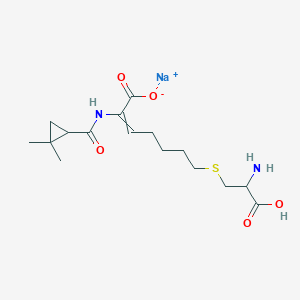

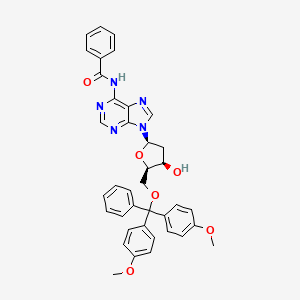

Mycophenolate Morpholinoethyl Ether, also known as Mycophenolate Mofetil, is a prodrug of mycophenolic acid. It is primarily used as an immunosuppressant to prevent organ rejection in transplant patients. The compound is known for its ability to inhibit inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Morpholinoethyl Ether involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol. This reaction typically requires a catalyst such as zinc or calcium salts and is carried out in an organic solvent capable of removing water during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate Morpholinoethyl Ether undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester bond in the compound results in the formation of mycophenolic acid, the active form of the drug .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound to mycophenolic acid.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.

Major Products: The primary product of hydrolysis is mycophenolic acid, which retains the immunosuppressive properties of the parent compound .

Scientific Research Applications

Mycophenolate Morpholinoethyl Ether has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular proliferation and immune response modulation.

Medicine: Widely used in the treatment of autoimmune diseases such as lupus nephritis and in preventing organ rejection in transplant patients

Mechanism of Action

Mycophenolate Morpholinoethyl Ether exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular GTP pools, thereby suppressing the proliferation of T and B lymphocytes. The compound also inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .

Comparison with Similar Compounds

Mycophenolic Acid: The active form of Mycophenolate Morpholinoethyl Ether, used directly in some therapeutic applications.

Azathioprine: Another immunosuppressant that works by inhibiting purine synthesis but has a different mechanism of action.

Cyclosporine: A calcineurin inhibitor used in combination with this compound for enhanced immunosuppressive effects.

Uniqueness: this compound is unique due to its specific inhibition of IMPDH, leading to selective suppression of lymphocyte proliferation without causing nephrotoxicity or fibrosis, which are common side effects of other immunosuppressants .

Properties

Molecular Formula |

C29H42N2O8 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-[6-methoxy-7-methyl-4-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |

InChI |

InChI=1S/C29H42N2O8/c1-21(5-7-25(32)37-18-12-30-8-14-35-15-9-30)4-6-23-27(34-3)22(2)24-20-39-29(33)26(24)28(23)38-19-13-31-10-16-36-17-11-31/h4H,5-20H2,1-3H3/b21-4+ |

InChI Key |

NLQHBOCWEPCPQB-IPBDZQFASA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)

![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)

![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)

![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)